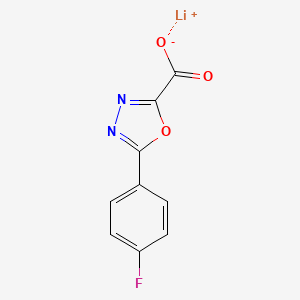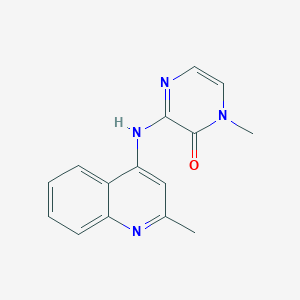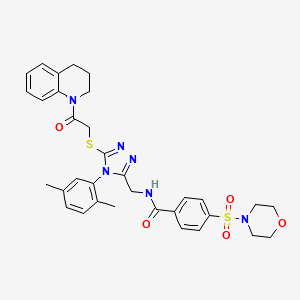
6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound notable for its extensive applications in scientific research, including chemistry, biology, and medicine. Its structure consists of a quinazoline backbone with various substituents that confer unique reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis. One common route starts with the bromination of quinazoline derivatives, followed by the introduction of the butyl side chain through alkylation reactions. The subsequent steps involve selective functional group transformations, such as oxidation and amide bond formation, under controlled conditions like the use of specific solvents and catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound might be optimized to include cost-effective and scalable reactions, such as continuous flow chemistry techniques or using less expensive reagents. Emphasis is placed on optimizing reaction times, temperatures, and purification processes to achieve a high-quality product suitable for research and development purposes.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can involve reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions may occur at the quinazoline core or on the side chains, utilizing reagents like halides or sulfonates.
Common Reagents and Conditions: Reactions typically occur under conditions tailored to the compound's stability and reactivity. For example, using inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, or employing specific temperatures and solvents to facilitate certain transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidative transformations might yield quinazoline-N-oxides, while reductions can lead to partially saturated derivatives.
科学的研究の応用
This compound's diverse functionality makes it valuable in various fields:
Chemistry: Used as an intermediate for synthesizing other complex molecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer or anti-inflammatory effects.
Industry: Can be part of material science research, contributing to the development of new materials with specific properties.
作用機序
The compound's biological effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to observed effects. For instance, the quinazoline moiety might interact with certain kinases, inhibiting their activity and impacting cell signaling pathways.
類似化合物との比較
Compared to other compounds in its class, 6-bromo-3-(4-oxo-4-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butyl)quinazoline-2,4(1H,3H)-dione is unique in its specific substituents which confer distinct reactivity and biological activity. Similar compounds include:
4-aminoquinazolines
6-chloroquinazolines
These analogs might share core structural features but differ in their side chains and functional groups, resulting in different chemical and biological properties.
Hopefully, this deep dive into the compound enlightens you a bit! Got any more specifics you're curious about?
特性
IUPAC Name |
6-bromo-3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c24-18-8-9-20-19(15-18)22(29)27(23(30)25-20)12-4-7-21(28)26-13-10-17(11-14-26)16-5-2-1-3-6-16/h1-3,5-6,8-10,15H,4,7,11-14H2,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQTZYPGQUIDAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-[[1-(2-phenylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2361891.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)





![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)


![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)
![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)
